molecular formula C22H12N2O4 B091077 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) CAS No. 18600-59-4

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)

Cat. No.: B091077
CAS No.: 18600-59-4
M. Wt: 368.3 g/mol
InChI Key: BBITXNWQALLODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) (CAS RN: 18600-59-4) is an organic compound with a molecular formula of C₂₂H₁₂N₂O₄ and a molecular weight of 368.35 g/mol . This solid compound exhibits a high melting point of 316 °C and is recommended to be stored in a cool, dark place at room temperature . It is a symmetric molecule formed by two benzoxazinone rings connected by a 1,4-phenylene group . The compound is known for its role as a UV absorber, with a maximum absorption wavelength of 350 nm in toluene, making it a compound of interest in the field of polymer science and material stability . Its primary research applications include its use as a light stabilizer and performance additive to protect polymers from photodegradation, thereby extending the lifespan and maintaining the appearance of polymeric materials . In scientific studies, it serves as a key intermediate or building block for the synthesis of more complex organic structures and functional materials due to its rigid, planar structure and the reactivity of its oxazinone rings . The product has a purity of >98.0% as determined by HPLC and Total Nitrogen analysis . Please handle with appropriate safety precautions. This product is labeled with the GHS signal word "Warning" and may cause an allergic skin reaction (H317). It is also noted to have the potential for long-lasting harmful effects to aquatic life (H413) . Precautionary measures include wearing protective gloves, avoiding breathing its dust, and preventing its release into the environment . This chemical is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Properties

IUPAC Name

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBITXNWQALLODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864845
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18600-59-4
Record name UV 3638
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 18600-59-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V348NL4QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Anthranilic Acid and Diacid Chloride Mediated Synthesis

The foundational route involves reacting anthranilic acid with terephthaloyl chloride under pyridine-catalyzed conditions. This method proceeds via sequential acylation and cyclization steps. Two equivalents of anthranilic acid react with terephthaloyl chloride, initially forming a bis-amide intermediate. Subsequent intramolecular cyclization, facilitated by pyridine’s base-mediated deprotonation, yields the target bis-benzoxazinone. Typical conditions involve refluxing in pyridine for 6–8 hours, achieving isolated yields of 70–85%.

Key Variables :

  • Stoichiometry : A 2:1 molar ratio of anthranilic acid to terephthaloyl chloride minimizes mono-acylated byproducts.

  • Solvent : Pyridine acts as both solvent and base, neutralizing HCl generated during acylation.

  • Temperature : Prolonged reflux (110–120°C) accelerates cyclization but risks decomposition above 130°C.

Acetic Anhydride-Mediated Cyclization

Alternative protocols employ acetic anhydride as both solvent and dehydrating agent. Anthranilic acid derivatives react with terephthalaldehyde under microwave irradiation, reducing reaction times to 30–60 minutes. This method achieves comparable yields (75–80%) while avoiding halogenated solvents. However, electronic effects of substituents significantly influence outcomes:

Substituent on Anthranilic AcidDominant ProductYield (%)
–NO₂ (electron-withdrawing)Dihydro derivative68
–OMe (electron-donating)4H-Benzoxazinone82

Electron-donating groups stabilize the oxazinone ring, whereas electron-withdrawing groups promote ring-opening side reactions.

Transition Metal-Catalyzed One-Pot Syntheses

Copper(I)-Catalyzed Cascade Reaction

A high-efficiency method utilizes CuI (5 mol%) to mediate a one-pot cascade reaction between 2-(2-bromoaryloxy)acetyl chloride and ethylamine. The process involves three sequential steps:

  • Nucleophilic substitution : Ethylamine displaces the bromide, forming a secondary amine intermediate.

  • C–N coupling : CuI facilitates Ullmann-type coupling between the amine and aryl bromide.

  • Cyclization : Intramolecular ester-amide condensation forms the benzoxazinone ring.

Optimized Conditions :

  • Solvent : DMF at 100°C

  • Time : 12–16 hours

  • Yield : 85% for 4,4'-(1,4-phenylene)bis(2-ethyl-2H-benzo[b][1,oxazin-3(4H)-one) (3y).

Advantages :

  • Tolerance for diverse primary amines (alkyl, aryl).

  • Scalable to gram quantities without chromatography.

Palladium-Catalyzed Carbonylative Coupling

Pd(OAc)₂ (2 mol%) with Xantphos ligand enables carbonylative coupling of N-(2-bromophenyl)benzamide and benzene-1,3,5-triyl triformate (TFBen). This method substitutes toxic CO gas with TFBen as a solid carbonyl source, enhancing safety.

Reaction Profile :

  • Temperature : 80°C in toluene.

  • Yield : 78% for the unsubstituted bis-benzoxazinone.

  • Scope : Compatible with electron-rich (–OMe, –NH₂) and electron-poor (–NO₂, –CF₃) substituents.

Mechanistic Insight :
TFBen decomposes to release CO in situ, which inserts into the Pd–aryl bond. Reductive elimination then forms the carbonyl bridge between benzoxazinone units.

Comparative Analysis of Methodologies

ParameterClassical CyclocondensationCuI-CatalyzedPd-Catalyzed
Catalyst NoneCuI (5 mol%)Pd(OAc)₂ (2 mol%)
Reaction Time 6–8 hours12–16 hours8–10 hours
Yield 70–85%85%78%
Functional Group Tolerance Moderate (sensitive to –NO₂)High (alkyl, aryl amines)Excellent (EWG/EDG compatible)
Safety Pyridine toxicityHalogenated solventsTFBen (non-flammable)

Key Findings :

  • The CuI method offers superior yields and simpler workup but requires halogenated solvents.

  • Pd catalysis provides broader functional group compatibility at marginally reduced yields.

  • Classical routes remain cost-effective for small-scale synthesis but lack atom economy.

Mechanistic Insights into Cyclization Pathways

Base-Mediated Cyclocondensation

In pyridine, anthranilic acid’s amino group undergoes acylation by terephthaloyl chloride, forming a bis-amide. Deprotonation of the amide nitrogen enables nucleophilic attack on the adjacent carbonyl, ejecting HCl and closing the oxazinone ring. Steric hindrance from the 1,4-phenylene bridge slows cyclization relative to monomeric analogs.

Copper’s Role in Cascade Reactions

CuI facilitates single-electron transfers (SET), enabling simultaneous C–Br bond activation and C–N coupling. Kinetic studies suggest rate-determining transmetalation between CuI–amide and aryl bromide intermediates .

Chemical Reactions Analysis

Copper(I)-Catalyzed C–N Coupling

A CuI-catalyzed one-pot cascade reaction enables the synthesis of symmetric derivatives like 4,4'-(1,4-phenylene)bis(2-ethyl-2H-benzo[b] oxazin-3(4H)-one) (3y). The process involves:

  • Reactants : 2-(o-Bromophenoxy)acyl chlorides and primary amines.

  • Conditions : CuI (5 mol%), ligand (10 mol%), and K₂CO₃ (2.4 equiv) in toluene at 100°C under N₂.

  • Yield : 82% for 3y .

EntryR1R2R3ProductYield (%)
1HMenBu3a90
10ClHnPr3w65

Table 1: Representative yields for CuI-catalyzed synthesis of benzoxazinone derivatives .

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation of ortho-halophenols with cyanamide produces benzoxazinone rings via a domino carbonylation–cyclization process. Key features include:

  • Catalyst : Pd(OAc)₂ with Xantphos.

  • CO Source : Mo(CO)₆ or oxalyl chloride.

  • Yield : Up to 90% for electron-rich substrates .

Reactivity of the Benzoxazinone Moieties

The oxazinone rings undergo characteristic reactions due to their electrophilic carbonyl groups and aromatic conjugation.

Nucleophilic Substitution

  • Amine Substitution : Primary amines attack the carbonyl group, leading to ring-opening and subsequent re-cyclization. For example, ethylamine reacts with the oxazinone ring to form 2-ethyl derivatives .

  • Halogenation : Electrophilic bromination occurs at the activated aromatic positions, as demonstrated in the synthesis of brominated analogs (e.g., 3w, Table 1) .

Acid- or Base-Promoted Rearrangements

Under acidic conditions (e.g., AcOH), anthranilic acid derivatives rearrange to form 4H-benzoxazin-4-ones. Microwave irradiation accelerates this process, achieving yields >80% in 0.75–3 hours .

Substituent-Dependent Reactivity

The electronic nature of substituents on the benzoxazinone rings significantly impacts reaction outcomes:

SubstituentElectron EffectDominant ProductYield (%)
–OMeDonating4H-Benzoxazin-4-one85
–NO₂Withdrawing1,2-Dihydro derivative72

Table 2: Substituent effects on reaction pathways .

  • Electron-Donating Groups : Stabilize the oxazinone ring, favoring retention of the 4H structure.

  • Electron-Withdrawing Groups : Promote partial reduction or ring-opening, leading to dihydro derivatives .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, with the phenylene bridge enhancing thermal resistance compared to monomeric analogs .

  • Hydrolysis : Prolonged exposure to aqueous base leads to ring-opening, generating anthranilic acid derivatives .

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzoxazinone ring system is known to interact with nucleophilic sites in proteins and DNA, leading to various biological effects. The phenylene bridge enhances the compound’s stability and facilitates its interaction with multiple targets simultaneously .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Linker Key Applications Notable Properties
2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) (Target) C₂₂H₁₂N₂O₄ 368.34 1,4-Phenylene Polymer UV stabilizer High thermal stability (>300°C), broadband UV absorption
2,2'-(1,3-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) C₂₂H₁₂N₂O₄ 368.34 1,3-Phenylene OLED organic layers Enhanced π-conjugation for charge transport
2,2'-(4,4'-Biphenylene)bis(4H-benzo[d][1,3]oxazin-4-one) C₂₈H₁₆N₂O₄ 456.44 4,4'-Biphenylene OLEDs, advanced materials Extended conjugation, higher molecular weight
4,4'-(1,4-Phenylene)bis(2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one) C₂₆H₂₄N₂O₄ 428.48 Ethyl groups, 1,4-phenylene Research (structural studies) Modified solubility, steric hindrance
Key Observations:
  • Linker Geometry: The 1,4-phenylene linker in the target compound provides a linear structure, favoring dense packing in polymer matrices . The biphenylene linker extends conjugation, which may enhance UV absorption range and thermal resistance but reduces solubility .
  • Substituent Effects: Ethyl groups in the benzo[b][1,4]oxazinone analog (C₂₆H₂₄N₂O₄) increase steric bulk, likely reducing crystallinity and improving compatibility with hydrophobic polymers . Electron-withdrawing groups (e.g., Cl, NO₂) on anthranilic acid precursors shift reactivity toward dihydrobenzoxazinones, unlike the electron-neutral target compound .

Functional Performance Comparison

Thermal Stability:
  • The target compound exhibits superior thermal stability (>300°C), critical for high-temperature polymer processing. In contrast, OLED-focused analogs (e.g., biphenylene derivatives) may degrade at lower temperatures due to extended aromatic systems .
UV Absorption:
  • The naphthylene analog (A2 in ) absorbs at 305 nm and 261 nm, suggesting similar performance for the target compound.
Solubility and Processability:

    Biological Activity

    2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological applications.

    Chemical Structure and Properties

    • IUPAC Name : 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)
    • Molecular Formula : C22H12N2O4
    • Molecular Weight : 368.35 g/mol
    • Purity : >98% (HPLC) .

    The compound features a biphenyl structure with two benzo[d][1,3]oxazin-4-one moieties that contribute to its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one).

    • Cell Lines Studied : The compound was tested on various breast cancer cell lines including MCF-7, CAMA-1, HCC1954, and SKBR-3.
    • IC50 Values :
      • MCF-7: 0.30 to 157.4 µM
      • CAMA-1: 0.16 to 139 µM
      • SKBR-3: 0.09 to 93.08 µM
      • HCC1954: 0.51 to 157.2 µM .

    These results indicate varying degrees of inhibition across different cell lines, suggesting that structural modifications can enhance potency.

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties.

    • In Vitro Studies : It exhibited significant activity against various bacterial strains and fungi.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    K. pneumoniae6.25 µg/mL
    P. aeruginosa6.25 µg/mL
    E. coli6.25 µg/mL
    F. oxysporum6.25 µg/mL
    A. sclerotiorum6.25 µg/mL

    This data suggests that the compound may serve as a lead for developing new antimicrobial agents .

    The precise mechanisms through which 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) exerts its biological effects are still under investigation. However, preliminary studies indicate that it may induce apoptosis in cancer cells and disrupt microbial cell membranes.

    Case Studies and Research Findings

    Several research articles have documented the synthesis and biological evaluation of this compound:

    • Synthesis and Characterization : The compound was synthesized using a gold(I)-catalyzed reaction involving aryl-substituted benzamides as precursors .
    • Catalytic Applications : Investigations into its catalytic properties have revealed potential applications in organic synthesis .
    • Comparative Studies : Other derivatives of benzoxazines were compared to assess their relative biological activities, with findings suggesting that modifications at specific positions can significantly alter efficacy .

    Q & A

    Q. What are the established synthetic routes for 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one), and how do reaction conditions influence yield?

    The compound is typically synthesized via cyclocondensation or acylation reactions. For example:

    • Cyclocondensation : Terephthalaldehyde reacts with cyanoacetamide or benzoyl chloride derivatives under reflux conditions. Yields range from 63% to 90%, depending on solvent purity and temperature control .
    • Acylation : Palladium-catalyzed decarboxylative acylation with α-oxo carboxylic acids (e.g., phenylglyoxylic acid) achieves mono- or bis-acylated derivatives. Electron-donating substituents on the acid enhance yields (70–90%), while electron-withdrawing groups reduce them (40–60%) .
    • Key factors : Solvent polarity (e.g., acetonitrile vs. ethanol), stoichiometric ratios, and catalyst selection (e.g., AgNO₃ vs. AgOTf) critically impact regioselectivity and purity .

    Q. Which analytical techniques are most effective for structural characterization and purity assessment?

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities. For instance, aromatic proton signals in the range δ 7.2–8.5 ppm verify the phenylene linkage .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: 368.0532) and detects side products like bis-pyrimidinones .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages align with theoretical values (e.g., C: 71.73%, H: 3.28%, N: 7.61%) to confirm purity .

    Q. How does the compound’s stability vary under alkaline or oxidative conditions?

    • Alkaline Stability : The benzoxazinone core is susceptible to hydrolysis in basic media (pH > 10), leading to ring-opening and formation of anthranilic acid derivatives. Stability assays in NaOH (0.1–1 M) show degradation within 24 hours .
    • Oxidative Resistance : The aromatic backbone provides UV stability, making it a candidate for UV-absorbing applications. Accelerated aging tests under UV light (λ = 254 nm) confirm <5% degradation over 100 hours .

    Q. What preliminary biological activities have been reported?

    • Antitumor Activity : Derivatives exhibit moderate cytotoxicity against HepG2 (IC₅₀ = 18–25 µM) via topoisomerase inhibition. Structure-activity relationships (SAR) highlight the importance of substituents at the phenylene position .
    • Antimicrobial Effects : Bis-thiazinone analogs show antibacterial activity against S. aureus (MIC = 32 µg/mL), though the parent compound requires functionalization for enhanced efficacy .

    Advanced Research Questions

    Q. What strategies enable selective functionalization of the benzoxazinone core?

    • Directed C–H Activation : Palladium catalysts (Pd(OAc)₂) with α-oxo carboxylic acids enable site-specific acylation at the ortho-position of the aryl group. AgOTf promotes bis-acylation, while AgNO₃ favors mono-substitution .
    • Recyclization : Base-catalyzed recyclization (e.g., KOH/EtOH) converts bis-thiazinones into bis-pyrimidinones or thieno-pyrimidinones, expanding heterocyclic diversity .

    Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms or electronic properties?

    • Mechanistic Insights : Density functional theory (DFT) studies reveal that electron-rich substituents lower the activation energy for acylation by stabilizing transition states. For example, methoxy groups reduce ΔG‡ by 2–3 kcal/mol compared to nitro groups .
    • Electronic Profiling : HOMO-LUMO gaps (4.5–5.2 eV) predict charge-transfer interactions, relevant for photostability applications .

    Q. How can contradictory data on synthetic yields or biological activity be resolved?

    • Yield Discrepancies : Variability in yields (e.g., 63% vs. 90% for similar routes) may stem from solvent purity or inadequate drying. Controlled experiments with anhydrous solvents and inert atmospheres are recommended .
    • Bioactivity Conflicts : Divergent MIC values (e.g., 32 vs. >128 µg/mL) may reflect strain-specific resistance or impurities. Re-testing with HPLC-purified samples and standardized protocols (CLSI guidelines) is advised .

    Q. What comparative studies exist between this compound and its structural analogs?

    • UV Absorption : Compared to 2-(2-hydroxy-3,5-di-tert-amylphenyl)benzotriazole, the compound shows broader UV-B (280–320 nm) absorption but lower thermal stability (>200°C decomposition) .
    • Antioxidant Capacity : Derivatives with electron-donating groups (e.g., –OCH₃) exhibit 2-fold higher DPPH radical scavenging activity (EC₅₀ = 12 µM) than unsubstituted analogs .

    Comparative Synthesis Methods Table

    MethodReagents/ConditionsYieldKey Reference
    CyclocondensationTerephthalaldehyde, cyanoacetamide, reflux63–90%
    Pd-catalyzed AcylationPd(OAc)₂, AgNO₃, phenylglyoxylic acid40–90%
    Anthranilic Acid RouteAnthranilic acid, benzoyl chloride, pyridine75–85%

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.